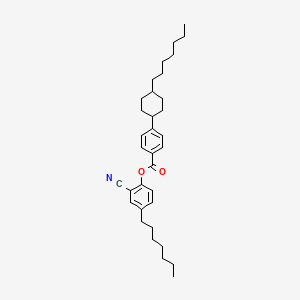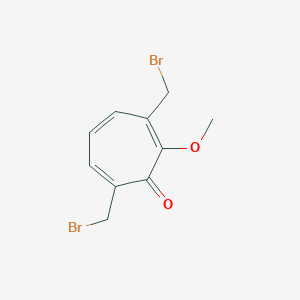![molecular formula C20H15N B14441658 6,11-Dihydro-5h-naphtho[2,1-a]carbazole CAS No. 79074-24-1](/img/structure/B14441658.png)
6,11-Dihydro-5h-naphtho[2,1-a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dihydro-5h-naphtho[2,1-a]carbazole is a nitrogen-containing aromatic heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-5h-naphtho[2,1-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Michael addition of 1,4-naphthoquinone with 3,5-diaminobenzoic acid, followed by a Suzuki coupling reaction . The reaction is usually carried out in ethanol under reflux conditions for about 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,11-Dihydro-5h-naphtho[2,1-a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
6,11-Dihydro-5h-naphtho[2,1-a]carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 6,11-Dihydro-5h-naphtho[2,1-a]carbazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cellular redox processes, leading to oxidative stress and apoptosis in cancer cells . The compound’s structure allows it to interact with DNA and proteins, disrupting their normal functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: A parent compound with similar structural features but different electronic properties.
1,4-Naphthoquinone: Shares the naphthoquinone moiety but lacks the carbazole structure.
Polycarbazole: A polymeric form with extended conjugation and different physical properties.
Uniqueness
6,11-Dihydro-5h-naphtho[2,1-a]carbazole is unique due to its combined naphthoquinone and carbazole structures, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications, from materials science to medicine.
Eigenschaften
CAS-Nummer |
79074-24-1 |
|---|---|
Molekularformel |
C20H15N |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
6,11-dihydro-5H-naphtho[2,1-a]carbazole |
InChI |
InChI=1S/C20H15N/c1-2-6-14-13(5-1)9-10-17-15(14)11-12-18-16-7-3-4-8-19(16)21-20(17)18/h1-10,21H,11-12H2 |
InChI-Schlüssel |
DBPZRZKWOVSANT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=C1C4=CC=CC=C4C=C3)NC5=CC=CC=C25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


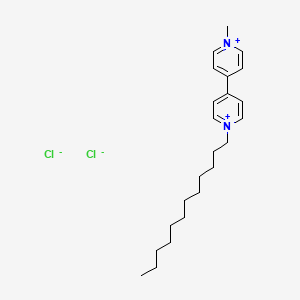
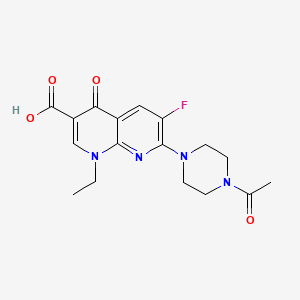
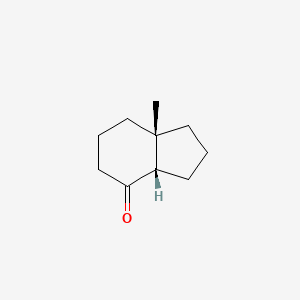


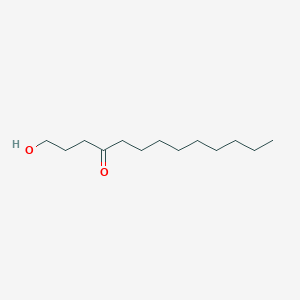
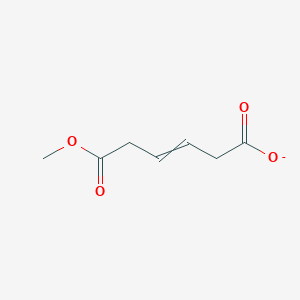
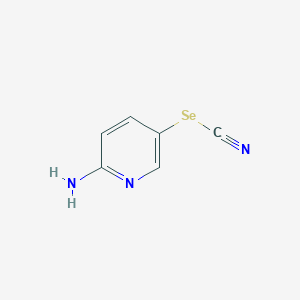
![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)
![3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14441637.png)
